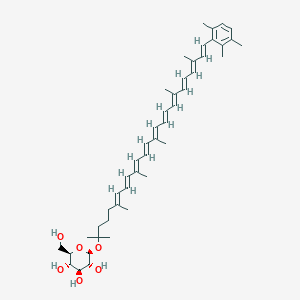

Hydroxychlorobactene glucoside

Description

Properties

Molecular Formula |

C46H64O6 |

|---|---|

Molecular Weight |

713 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,3,6-trimethylphenyl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C46H64O6/c1-32(17-11-12-18-33(2)20-15-24-36(5)26-29-40-38(7)28-27-37(6)39(40)8)19-13-21-34(3)22-14-23-35(4)25-16-30-46(9,10)52-45-44(50)43(49)42(48)41(31-47)51-45/h11-15,17-24,26-29,41-45,47-50H,16,25,30-31H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,29-26+,32-17+,33-18+,34-21+,35-23+,36-24+/t41-,42-,43+,44-,45+/m1/s1 |

InChI Key |

GYOAOIUWKMSJGW-SAGFKILGSA-N |

Isomeric SMILES |

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C)C |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC2C(C(C(C(O2)CO)O)O)O)C)C)C |

Origin of Product |

United States |

Occurrence and Natural Distribution of Hydroxychlorobactene Glucoside

Hydroxychlorobactene (B1246587) glucoside is a carotenoid glycoside, a class of natural pigments. Carotenoids are known for their vibrant colors and roles in photosynthesis and photoprotection. The addition of a glucose molecule to the carotenoid structure forms a glycoside, which can alter its solubility and biological activity.

This specific compound is primarily associated with certain types of bacteria that perform anoxygenic photosynthesis. The most well-documented source of hydroxychlorobactene glucoside is the thermophilic bacterium Chloroflexus aurantiacus. wikipedia.org This organism is a member of the green non-sulfur bacteria and is typically found in hot springs. wikipedia.org In C. aurantiacus, this compound is a key component of its photosynthetic apparatus, located in the chlorosomes and the cytoplasmic membrane where it participates in light-harvesting processes.

Detailed research has shown that Chloroflexus aurantiacus produces a series of aromatic carotenoid glucosides, with this compound and its esterified derivatives being significant among them. The bacterium's ability to thrive in high-temperature environments is linked to the stability of its cellular components, including these specialized pigments.

Phylogenetic Distribution of Carotenoid Glycosides

Carotenoid glycosides are not uniformly distributed across the tree of life; their presence is a characteristic feature of specific phylogenetic lineages, particularly within the microbial world. The structural diversity and distribution of these compounds reflect the evolutionary adaptations of different organisms to their ecological niches.

The distribution of carotenoid glycosides is most notable in certain groups of bacteria and algae. nih.govresearchgate.net Many different carotenoids are found in oxygenic phototrophs, including cyanobacteria, red algae, green algae, and brown algae. nih.gov The specific composition of these pigments, including the presence of glycosylated forms, can vary significantly even between closely related species.

In the domain Bacteria, carotenoid glycosides are found in diverse phyla. For instance, in addition to the green non-sulfur bacteria like Chloroflexus, they are also present in many species of cyanobacteria and purple bacteria. researchgate.netnih.gov Within purple bacteria, the production of carotenoid glucosides and their fatty acid esters has been identified in species belonging to the Alphaproteobacteria, Betaproteobacteria, and Gammaproteobacteria classes. researchgate.net

The table below summarizes the phylogenetic distribution of different carotenoid glycosides across various microbial groups based on research findings.

| Phylogenetic Group | Examples of Carotenoid Glycosides | Representative Organisms |

|---|---|---|

| Green Non-Sulfur Bacteria (Chloroflexi) | Hydroxychlorobactene (B1246587) glucoside, γ-carotene glucoside | Chloroflexus aurantiacus |

| Cyanobacteria | Myxoxanthophyll (myxol 2'-glycoside), Synechoxanthin | Various cyanobacterial species |

| Purple Bacteria (Proteobacteria) | Spheroidene glucoside, Spirilloxanthin glucoside | Rhodobacter sphaeroides, Thiococcus sp. |

| Red Algae (Rhodophyta) | Zeaxanthin (B1683548), Lutein (often not glycosylated but part of diverse carotenoid profiles) | Cyanidioschyzon merolae, Bangiophyceae |

This phylogenetic pattern suggests that the enzymes responsible for carotenoid glycosylation have evolved independently in different lineages or have been subject to horizontal gene transfer events. nih.gov The structural variations in the carotenoid aglycone (the non-sugar part) and the sugar moiety contribute to a wide array of carotenoid glycosides found in nature, each potentially offering a specific advantage to the producing organism.

Biosynthetic Pathways and Enzymology of Hydroxychlorobactene Glucoside

Overview of Carotenoid Glucoside Biosynthesis

The formation of carotenoid glucosides like hydroxychlorobactene (B1246587) glucoside is a multi-stage process that begins with the general pathway for carotenoid synthesis and is followed by specific modification reactions.

The biosynthetic pathway of hydroxychlorobactene glucoside is deeply integrated within the general carotenoid synthesis pathway. The initial steps are conserved and lead to the formation of the C40 carotenoid backbone. In green sulfur bacteria such as Chlorobium tepidum, the pathway for converting phytoene (B131915) to lycopene (B16060) shares similarities with that of cyanobacteria and plants. nih.gov This involves the use of two distinct desaturases and a cis-trans isomerase, which differs from the pathway in many other bacteria that utilize a single enzyme for this conversion. nih.gov

The divergence towards this compound occurs after the formation of core carotenoid structures. While the initial enzymes for the conversion of phytoene to γ-carotene in Chlorobi are similar to those for β-carotene synthesis in cyanobacteria, the enzymes responsible for the subsequent modifications of the cyclized carotenoids, including ring modification, hydroxylation, glycosylation, and acylation, show more resemblance to those found in filamentous anoxygenic phototrophs and nonphotosynthetic bacteria. nih.govasm.org

The biosynthesis of this compound proceeds through a series of well-defined precursor compounds and metabolic intermediates. The pathway commences with the condensation of two geranylgeranyl diphosphate (B83284) molecules to form phytoene. nih.gov A series of desaturation and isomerization reactions then convert phytoene to all-trans-lycopene. nih.gov The cyclization of lycopene is a critical branching point. Subsequent enzymatic modifications lead to the formation of chlorobactene (B1254000). This chlorobactene then undergoes hydroxylation to form OH-chlorobactene, which serves as the direct precursor for glucosylation. nih.govasm.orgresearchgate.net

| Precursor/Intermediate | Description |

| Geranylgeranyl diphosphate | The initial C20 precursor for carotenoid synthesis. |

| Phytoene | The first C40 carotenoid formed by the condensation of two geranylgeranyl diphosphate molecules. |

| Lycopene | A key intermediate formed through the desaturation of phytoene. |

| γ-Carotene | A cyclized carotenoid that is a precursor to chlorobactene. |

| Chlorobactene | The characteristic carotenoid of many green sulfur bacteria, which is subsequently modified. |

| OH-chlorobactene | The hydroxylated form of chlorobactene and the immediate substrate for glucosylation. |

Specific Enzymatic Steps and Genetic Regulation

The conversion of the carotenoid backbone into this compound is orchestrated by a suite of specific enzymes encoded by a distinct set of genes.

Glycosyltransferases are pivotal enzymes in the biosynthesis of carotenoid glucosides. They catalyze the transfer of a sugar moiety, typically glucose, from an activated sugar donor to the hydroxyl group of a carotenoid. In the case of this compound synthesis in Chlorobium tepidum, a specific glycosyltransferase is responsible for attaching a glucose molecule to OH-chlorobactene. nih.gov This enzymatic step is crucial for the final structure and function of the pigment. The gene encoding this chlorobactene glucosyltransferase has been identified as cruC (CT1987 in C. tepidum). nih.govresearchgate.net

The complete biosynthetic pathway of this compound involves a series of enzymes that catalyze the formation and modification of the carotenoid structure. In Chlorobium tepidum, a number of genes encoding these enzymes have been identified through genetic and biochemical analyses. nih.gov Following the formation of the initial carotenoid backbone, a key modification is the hydroxylation of chlorobactene, which is catalyzed by the enzyme CrtC. nih.gov After glucosylation by CruC, a further modification can occur, namely the acylation of the glucose moiety. The gene encoding the enzyme responsible for this acylation, a lauroyltransferase, has been identified as cruD (CT0967 in C. tepidum). nih.govresearchgate.net

| Gene | Enzyme | Function in this compound Biosynthesis |

| crtB (CT1386) | Phytoene synthase | Catalyzes the formation of phytoene. nih.gov |

| crtP (CT0807) | Phytoene desaturase | Involved in the desaturation of phytoene. nih.gov |

| crtQ (CT1414) | ζ-carotene desaturase | Continues the desaturation process. nih.gov |

| crtH (CT0649) | Carotenoid cis-trans isomerase | Isomerization of cis-lycopene to all-trans-lycopene. nih.gov |

| crtU (CT0323) | γ-carotene desaturase | Desaturation of γ-carotene to form chlorobactene. nih.gov |

| crtC (CT0301) | Carotenoid 1′,2′-hydratase | Hydroxylation of chlorobactene to OH-chlorobactene. nih.govnih.gov |

| cruC (CT1987) | Chlorobactene glucosyltransferase | Glucosylation of OH-chlorobactene. nih.govresearchgate.net |

| cruD (CT0967) | Chlorobactene lauroyltransferase | Acylation of the glucoside moiety. nih.govresearchgate.net |

The final steps in the synthesis of this compound are catalyzed by a set of specialized enzymes that complete this specific photosynthetic pigment pathway. The enzyme CrtC, a carotenoid 1′,2′-hydratase, is responsible for the crucial hydroxylation step that introduces the hydroxyl group onto the chlorobactene molecule, making it a substrate for the subsequent glycosylation. nih.govnih.gov

Following hydroxylation, the chlorobactene glucosyltransferase, CruC, encoded by the cruC gene, catalyzes the attachment of a glucose unit. nih.govresearchgate.net The final modification in some cases is the acylation of the sugar moiety, a reaction catalyzed by the CruD enzyme, an acyltransferase. nih.gov The identification and characterization of these enzymes have provided a complete picture of the genetic and biochemical basis for the synthesis of this modified carotenoid in green sulfur bacteria. nih.gov

Biosynthetic Diversity and Evolutionary Aspects

The biosynthetic pathway of this compound in organisms like Chlorobium tepidum is a compelling example of the evolutionary mosaicism observed in microbial metabolic pathways. Its existence and the genetic machinery behind it have been shaped by a combination of lineage-specific evolution and horizontal gene transfer.

Lineage-Specific Evolution in Microbial Carotenoid Biosynthesis

The carotenoid biosynthetic pathway in green sulfur bacteria exhibits a chimeric nature, with different parts of the pathway showing evolutionary links to distinct microbial lineages. The enzymes responsible for the conversion of phytoene to lycopene in C. tepidum (CrtP, CrtQ, and CrtH) are notably similar to those found in cyanobacteria and plants, suggesting a shared evolutionary origin for this part of the pathway. nih.gov This is in contrast to the single desaturase enzyme (CrtI) that performs this conversion in many other bacteria.

This suggests that the core pathway for producing acyclic carotenoids may have been established early in the evolutionary history of these photosynthetic organisms. However, the subsequent modifications leading to the formation of aromatic carotenoids like chlorobactene and its derivatives appear to have evolved more specifically within the green sulfur bacteria lineage. The enzyme responsible for the formation of the aromatic ring of chlorobactene, a CrtU-like desaturase, is distinct from enzymes found in other carotenoid-producing bacteria. nih.gov

The final steps of hydroxylation and glucosylation also point towards lineage-specific adaptations. The presence of these modifications is not universal among carotenoid-producing bacteria and likely provides specific advantages to the organisms that possess them, such as altering the polarity and membrane association of the carotenoid.

Mechanisms of Horizontal Gene Transfer Affecting Biosynthetic Routes

Horizontal gene transfer (HGT), the movement of genetic material between different organisms, is a major driving force in the evolution of microbial metabolic pathways, including carotenoid biosynthesis. nih.govnih.gov This process allows for the rapid acquisition of novel functions and the assembly of new biosynthetic routes. The primary mechanisms of HGT in bacteria are:

Transformation: The uptake of naked DNA from the environment.

Transduction: The transfer of genetic material by bacteriophages. libretexts.org

Conjugation: The direct transfer of DNA between bacterial cells, often via plasmids. libretexts.orgyoutube.com

There is strong evidence to suggest that HGT has played a significant role in the evolution of the this compound biosynthetic pathway. While the early steps of the pathway in C. tepidum resemble those of cyanobacteria, the genes for the final modification steps, including glucosylation, appear to have been acquired laterally.

The gene encoding chlorobactene glucosyltransferase, cruC, and a gene for a subsequent acylation step, cruD, have been identified in C. tepidum. nih.govresearchgate.netasm.org Homologs of these genes are found in the genomes of all sequenced green sulfur bacteria and filamentous anoxygenic phototrophs. researchgate.net Interestingly, these genes are also present in several nonphotosynthetic bacteria that are not closely related to green sulfur bacteria, suggesting that the ability to synthesize these modified carotenoids has been transferred between distinct bacterial lineages. researchgate.net This pattern of distribution is a hallmark of HGT, where genes encoding a specific metabolic capability are found in distantly related organisms that share a similar ecological niche or metabolic need.

The acquisition of these genes would have allowed the ancestors of green sulfur bacteria to modify their carotenoids, potentially leading to enhanced functional properties of their photosynthetic apparatus or better adaptation to their specific environmental conditions.

Biological Roles and Functional Significance of Hydroxychlorobactene Glucoside

Photobiological Functions in Anoxygenic Photosynthesis

Anoxygenic photosynthesis, occurring in the absence of oxygen, relies on a sophisticated interplay of pigments to capture light energy and convert it into chemical energy. Hydroxychlorobactene (B1246587) glucoside is an integral component of this machinery in organisms like Chlorobium tepidum.

Carotenoids are well-established as critical agents in photoprotection, and Hydroxychlorobactene glucoside is believed to contribute significantly to these mechanisms within green sulfur bacteria. One of its primary roles is to dissipate excess energy that could otherwise lead to the formation of damaging reactive oxygen species. This is achieved through the quenching of bacteriochlorophyll (B101401) triplet states, which are inevitably formed under high light conditions. By accepting the excess energy from the excited bacteriochlorophyll, this compound can harmlessly dissipate it as heat. This process is vital for preventing photo-oxidative damage to the photosynthetic apparatus. Furthermore, carotenoids can directly scavenge singlet oxygen and other harmful radicals, providing an additional layer of protection. While carotenoids are not essential for the photosynthetic growth of green sulfur bacteria, mutants lacking colored carotenoids exhibit significant growth defects, highlighting their important structural and photoprotective roles.

A key distinction of this compound lies in its subcellular localization, which separates it from the primary light-harvesting pigments. In green sulfur bacteria, the majority of carotenoids, such as chlorobactene (B1254000), are located in the chlorosomes, which are the main light-harvesting antenna complexes. In contrast, this compound, primarily in the form of its laurate ester, is predominantly found within the photosynthetic reaction center complex. This spatial segregation points to a functional differentiation. While the carotenoids in the chlorosomes are primarily involved in absorbing light energy and transferring it to bacteriochlorophylls, the role of this compound in the reaction center is more specialized towards photoprotection and potentially structural stabilization of the complex.

Green sulfur bacteria are obligate anaerobes, meaning they live and carry out photosynthesis in environments devoid of oxygen. While photoprotection is often discussed in the context of preventing the formation of reactive oxygen species, energy dissipation is still crucial in anaerobic environments. Even without oxygen, excessive light energy can lead to the formation of other damaging photoproducts and can saturate the photosynthetic electron transport chain. Therefore, the ability to dissipate excess energy as heat, a key function of carotenoids like this compound, remains a vital process for maintaining the efficiency and integrity of the photosynthetic apparatus under fluctuating light conditions in their anaerobic habitats.

Ecological Implications in Specific Environmental Niches

The unique pigment composition of green sulfur bacteria, including the presence of this compound, is a direct reflection of their adaptation to specific and often extreme environmental niches.

Influence on Microbial Community Structure and Function

While direct research on the specific influence of this compound on microbial community structure is limited, the known functions of carotenoids in producing organisms suggest indirect impacts. Bacteria that synthesize carotenoids, such as green sulfur bacteria producing this compound, gain significant advantages in their environment. These pigments offer protection against photo-oxidative damage and UV radiation microbiofarm.commdpi.com. This enhanced survival capability allows the producing bacteria to thrive in light-exposed environments where other, non-pigmented bacteria might perish. This selective advantage can lead to the dominance of carotenoid-producing species in certain niches, thereby shaping the local microbial community composition.

Furthermore, carotenoids can act as antioxidants, protecting cells from damage by reactive oxygen species (ROS) nih.govcore.ac.uk. In a mixed microbial community, the presence of a robust, ROS-resistant population of this compound producers could alter the local redox environment. While the direct sharing of this protective molecule with other microbes is not established, the stability and resilience of the producing population can affect nutrient cycling and spatial organization within the community.

Broader Functional Paradigms for Carotenoid Glycosides

Roles Beyond Photosynthesis in Microbial Physiology

Carotenoid glycosides, including this compound, serve a variety of critical functions in microbial physiology that extend beyond their well-known roles in photosynthesis. These functions are primarily protective and structural, enhancing the organism's resilience to environmental stressors.

One of the most significant non-photosynthetic roles is acting as antioxidants mdpi.com. The conjugated double bond system inherent in the carotenoid structure is highly effective at quenching singlet oxygen and scavenging other reactive oxygen species (ROS) nih.gov. The addition of a glucose moiety can enhance the stability of the carotenoid molecule. This antioxidant capability protects vital cellular components like DNA, proteins, and lipids from oxidative damage, which can be caused by metabolic byproducts or external factors like UV radiation mdpi.comtandfonline.com.

Carotenoid glycosides are also integral to maintaining cell membrane integrity and fluidity. As lipophilic compounds, they insert into the cell membrane, where they can modulate its physical properties nih.gov. Research on other carotenoid glycosides, such as thermozeaxanthins, has shown they can stabilize liposomal membranes across a wide range of temperatures by matching the lipid bilayer thickness nih.govcarotenoiddb.jp. This function is crucial for bacteria living in environments with fluctuating temperatures, as it helps maintain optimal membrane function for nutrient transport and energy generation. By increasing the rigidity and stability of the membrane, carotenoids can also reduce its permeability to potentially harmful substances rsc.org.

In some bacteria, carotenoids are involved in the adaptive response to low temperatures and other stresses. For instance, increased carotenoid concentration has been correlated with higher resistance to freeze-thaw stress by regulating membrane fluidity mdpi.comnih.gov. Pigmented strains of bacteria often show greater resistance to environmental stressors compared to their non-pigmented counterparts, highlighting the protective role of these molecules mdpi.com.

The glycosylation of carotenoids is thought to decrease their lipophilicity, which may aid in their stable accumulation within the cell asm.org. These glycosylated and acylated carotenoids are frequently found in the cytoplasmic membrane of a wide range of bacteria, including aerobes, anaerobes, thermophiles, and psychrophiles, indicating a widespread and fundamental role in microbial adaptation and survival asm.org.

| Function | Description | Supporting Evidence |

| Antioxidant Activity | Neutralizes reactive oxygen species (ROS), protecting cellular components from oxidative damage. | Effective in quenching singlet oxygen and scavenging free radicals nih.govcore.ac.uk. The addition of hydroxyl groups can enhance antioxidant activity nih.gov. |

| Membrane Stabilization | Inserts into the lipid bilayer, increasing rigidity, stability, and regulating fluidity. | Thermozeaxanthins (carotenoid-glucoside esters) stabilize liposomal membranes over a broad temperature range nih.gov. Carotenoids can have a condensing effect on membrane structure, similar to sterols rsc.org. |

| Photoprotection | Protects cells from damage caused by UV radiation and high-intensity light. | Pigmented bacterial strains demonstrate higher resistance to UV radiation compared to non-pigmented strains microbiofarm.commdpi.com. |

| Stress Resistance | Enhances survival under various environmental stresses, such as extreme temperatures. | Increased carotenoid concentration correlates with improved resistance to freeze-thaw cycles in some bacteria nih.gov. |

Advanced Methodologies for Structural Elucidation and Characterization

Spectroscopic Techniques for Comprehensive Structural Analysis

Modern structural elucidation is a multipronged approach where data from various spectroscopic methods are integrated to build a complete and unambiguous picture of the molecule. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide a near-complete structural map, Mass Spectrometry (MS) offers vital information on molecular weight and fragmentation, and other methods like UV-Visible and Infrared spectroscopy corroborate key functional groups and chromophores.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the complete structural assignment of carotenoid glycosides. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, it is possible to map the entire carbon skeleton and establish the precise connectivity between all atoms.

For hydroxychlorobactene (B1246587) glucoside, the ¹H NMR spectrum provides key diagnostic signals. The polyene chain of the carotenoid backbone is characterized by a series of complex, overlapping signals in the olefinic region (typically δ 6.0-7.0 ppm). The signals corresponding to the methyl groups on the polyene chain and the terminal rings appear in the upfield region.

The glucose moiety provides a distinct set of signals. The anomeric proton (H-1' of the glucose) is particularly diagnostic, typically appearing as a doublet around δ 4.5-5.5 ppm. The coupling constant (J-value) of this doublet is crucial for determining the stereochemistry of the glycosidic linkage; a larger coupling constant (typically ~7-8 Hz) is indicative of a β-anomeric configuration, which is common in natural glycosides.

Two-dimensional NMR experiments are essential for assembling the full structure.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the tracing of connectivities within the glucose unit and along segments of the carotenoid chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for connecting the different parts of the molecule. It detects long-range (2-3 bond) correlations between protons and carbons. For hydroxychlorobactene glucoside, a key HMBC correlation would be observed between the anomeric proton of the glucose and the carbon atom of the carotenoid aglycone to which it is attached (C-1'), definitively confirming the site of glycosylation.

The table below outlines the expected proton NMR chemical shifts for the key structural components of this compound.

| Structural Moiety | Proton Type | Expected Chemical Shift (δ, ppm) | Key Diagnostic Features |

| Glucose Unit | Anomeric H-1' | 4.5 - 5.5 | Doublet, J ≈ 7-8 Hz indicates β-linkage |

| Other Sugar Protons | 3.0 - 4.5 | Complex overlapping multiplets | |

| Carotenoid Backbone | Olefinic Protons | 6.0 - 7.0 | Multiple complex signals |

| Methyl Protons | 1.0 - 2.5 | Singlets in the upfield region | |

| Linkage Region | Carotenoid H-1' | ~4.0 - 5.0 | Shifted downfield due to glycosidic bond |

Mass spectrometry is indispensable for determining the molecular weight of this compound and for probing its structure through controlled fragmentation. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for analyzing carotenoids and their derivatives. nih.govnih.gov

In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID). The most labile bond is the glycosidic linkage between the carotenoid aglycone and the glucose unit. The primary and most diagnostic fragmentation event is the cleavage of this bond, resulting in two key pieces of information:

A neutral loss of 162 Da , corresponding to the mass of a hexose (B10828440) (glucose) moiety. This is a hallmark fragmentation for glycosides.

The appearance of a fragment ion corresponding to the protonated aglycone, hydroxychlorobactene.

Further fragmentation (MS³) of the aglycone ion will then produce the characteristic fragmentation pattern of the carotenoid backbone. This typically involves the neutral loss of toluene (B28343) (92 Da) and xylene (106 Da) from the polyene chain, which are common fragmentation pathways for carotenoids. researchgate.net This hierarchical fragmentation confirms both the presence of the sugar and the identity of the core carotenoid. nih.gov

Mass spectrometry is a powerful tool for distinguishing between isomers that may be difficult to separate chromatographically. nih.gov For carotenoid glycosides, several types of isomerism are possible, including:

Positional Isomers: Where the glucose unit is attached to a different hydroxyl group on the carotenoid. MS/MS fragmentation may produce subtle differences in the relative intensities of fragment ions, although NMR is often required for definitive assignment.

Stereoisomers (cis/trans): The geometry of the double bonds in the polyene chain can differ. While cis and trans isomers have the same mass and often similar primary fragmentation, the relative abundance of certain fragment ions can differ. Advanced techniques like ion mobility mass spectrometry, which separates ions based on their size and shape (collision cross-section) before fragmentation, can effectively resolve geometric isomers.

For example, studies on other carotenoid isomers have shown that fragmentation patterns can be unique enough to distinguish them. By comparing the relative intensities of fragment ions, such as those arising from cleavages at different points along the polyene chain, isomeric structures can often be differentiated. nih.gov

This compound is often found in nature esterified with a fatty acid, such as lauric acid, at one of the hydroxyl groups of the glucose moiety. Multi-stage mass spectrometry (MSn) is ideal for sequencing this structure.

In an MS/MS experiment of the protonated molecule, the initial fragmentation would likely be the loss of the fatty acid. For this compound laurate, this would be observed as a neutral loss of lauric acid (200.32 Da) or the generation of an acylium ion corresponding to the lauroyl group.

An MS³ experiment, where the fragment ion resulting from the loss of the fatty acid is isolated and further fragmented, would then show the characteristic neutral loss of the 162 Da glucose unit. Finally, an MS⁴ experiment on the resulting aglycone ion would reveal the typical carotenoid backbone fragmentations (loss of 92 Da, 106 Da). This sequential loss of components allows for the unambiguous determination of the complete structure of the acylated glycoside.

The table below summarizes the expected fragmentation pathway for this compound Laurate.

| MS Stage | Precursor Ion (m/z) | Primary Fragmentation Event | Product Ion (m/z) | Neutral Loss (Da) |

| MS² | [M+H]⁺ | Loss of Lauric Acid | [M+H - 200]⁺ | 200 |

| MS³ | [M+H - 200]⁺ | Loss of Glucose | [Aglycone+H]⁺ | 162 |

| MS⁴ | [Aglycone+H]⁺ | Loss of Toluene | [Aglycone+H - 92]⁺ | 92 |

While NMR and MS provide the most detailed structural information, simpler spectroscopic methods provide rapid and valuable corroborating evidence.

UV-Visible (UV-Vis) Spectroscopy: This technique is highly sensitive to the conjugated polyene system, which acts as the chromophore. The UV-Vis spectrum of this compound is nearly identical to that of its aglycone, as the glycosidic moiety does not influence the electronic transitions of the polyene chain. The spectrum exhibits a characteristic shape with three distinct absorption maxima (λmax). These λmax values are indicative of the length and nature of the conjugated double bond system, and their positions can help confirm the identity of the carotenoid core.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups present in the molecule. The spectrum of this compound would be expected to show:

A broad, strong absorption band around 3400 cm⁻¹, characteristic of the O-H stretching vibrations from the multiple hydroxyl groups on the glucose unit.

Absorption bands around 2900 cm⁻¹ due to C-H stretching of alkyl groups.

Stretching vibrations for C=C bonds of the polyene chain around 1650 cm⁻¹.

A series of strong bands in the 1000-1200 cm⁻¹ region, which are characteristic of C-O stretching and C-O-C asymmetric stretching of the ether linkage in the glycosidic bond. researchgate.net

Together, these ancillary methods provide a quick and effective way to confirm the presence of the carotenoid chromophore and the glycosidic functional groups, complementing the detailed data obtained from NMR and MS.

Mass Spectrometry (MS) and Multi-Stage Mass Spectrometry (MSn)

Chromatographic Separation Techniques for Isolation and Purity Assessment

The isolation and characterization of specific carotenoid glycosides like this compound from complex biological matrices, such as bacterial cell extracts, demand sophisticated analytical methodologies. Chromatographic techniques are fundamental to this process, enabling the separation of the target compound from a multitude of other structurally similar carotenoids, lipids, and metabolites. The choice of technique is dictated by the physicochemical properties of the analyte, including its polarity, thermal stability, and volatility.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis and purification of bacterial carotenoids and their glycosides due to its high resolution and applicability to non-volatile and thermally labile compounds. nih.gov The method's versatility allows for both the precise quantification of the compound in an extract (analytical HPLC) and the isolation of pure fractions for further structural studies (preparative HPLC).

Reversed-phase (RP) HPLC is the most common modality used for carotenoid separation. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of analytes between the two phases, with more polar compounds eluting earlier.

Stationary Phases:

C18 (Octadecylsilane): C18 columns are widely used for the analysis of bacterial carotenoids. However, they can sometimes provide insufficient resolution for separating geometric (cis/trans) isomers of carotenoids. tandfonline.com

C30 (Triacontyl): C30 columns are often preferred for carotenoid analysis, including glycosides. Their unique shape selectivity offers superior separation of structurally similar carotenoids and their isomers, which is crucial when dealing with complex bacterial extracts. nih.gov

Mobile Phases: The mobile phase typically consists of a gradient mixture of solvents to ensure the efficient elution of a wide range of compounds with varying polarities. Common solvent systems include gradients of acetone (B3395972) and water or mixtures of methanol, methyl-tert-butyl ether (MTBE), and water. For instance, a binary gradient might start with a higher water content (e.g., 75% acetone, 25% water) and linearly increase the organic solvent concentration to elute the more hydrophobic carotenoids. nih.gov

Detection: Due to the extensive conjugated double bond system in the chlorobactene (B1254000) backbone, this compound exhibits strong absorbance in the visible light spectrum. This property is leveraged for its detection using a UV-Vis or, more commonly, a Photodiode Array (PDA) detector. A PDA detector provides the complete UV-Vis spectrum of the eluting compound, which is characteristic of the carotenoid's chromophore and aids in its tentative identification. nih.gov

The table below summarizes typical parameters for the HPLC analysis of bacterial carotenoid glycosides, which would be applicable for this compound.

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C30 (Triacontyl), 5 µm particle size |

| Column Dimensions | 250 mm x 4.6 mm (Analytical) |

| Mobile Phase | A: Methanol/Water (95:5, v/v); B: Methyl-tert-butyl ether |

| Gradient Elution | Linear gradient from 100% A to 100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) Detector scanning from 250-600 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25°C |

This interactive data table presents a representative HPLC method for carotenoid glycoside analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the profiling of small, volatile, and thermally stable metabolites. google.com However, its direct application to the analysis of intact carotenoid glycosides like this compound is limited by the compound's high molecular weight, low volatility, and thermal lability. tandfonline.commdpi.com The polyene chain of the carotenoid is susceptible to thermal degradation at the high temperatures required for GC analysis, and the polar sugar moiety makes the molecule non-volatile.

To overcome these limitations, chemical derivatization is necessary. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For this compound, a two-step derivatization process would typically be required:

Methanolysis: To cleave the glycosidic bond, releasing the glucose moiety and the hydroxychlorobactene aglycone.

Silylation: To convert the polar hydroxyl groups on the sugar and the aglycone into their more volatile trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

While this approach does not analyze the intact molecule, it is highly effective in metabolite profiling for identifying the constituent parts of the glycoside. The derivatized sugar can be readily identified by GC-MS through comparison with spectral libraries, confirming the presence of a glucoside. The aglycone, if stable enough after derivatization, may also be detected, though fragmentation is common. GC-MS is particularly useful for identifying the range of sugars or fatty acids that might be attached to carotenoids in a complex bacterial extract. niscpr.res.in

| Step | Procedure | Purpose |

| 1. Sample Hydrolysis | Acidic methanolysis to cleave the glycosidic bond. | To separate the sugar moiety from the carotenoid aglycone. |

| 2. Derivatization | Reaction with a silylating agent (e.g., MSTFA). | To increase the volatility of the sugar and aglycone for GC analysis. |

| 3. GC Separation | Separation on a nonpolar capillary column (e.g., DB-5ms). | To separate the derivatized components of the sample mixture. |

| 4. MS Detection | Electron Ionization (EI) followed by mass analysis. | To generate mass spectra for compound identification via library matching. |

This interactive data table outlines the general workflow for analyzing glycoside components using GC-MS.

Advanced Hyphenated Techniques (e.g., LC-MS, LC-MS/MS, HRGC-HRMS) for Complex Biological Samples

For the comprehensive structural characterization of compounds like this compound directly from complex biological samples, advanced hyphenated techniques that couple chromatography with mass spectrometry are indispensable. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): LC-MS is the premier technique for the analysis of bacterial carotenoid glycosides. It combines the superior separation capabilities of HPLC with the sensitive detection and structural identification power of mass spectrometry. tandfonline.comnih.gov

Ionization: Since carotenoids are thermally labile, soft ionization techniques are required. Atmospheric Pressure Chemical Ionization (APCI) is highly effective for both nonpolar carotenes and more polar xanthophylls. tandfonline.comnih.gov Electrospray Ionization (ESI) is also well-suited for the analysis of polar glycosides. Positive ion mode is typically used, generating protonated molecules [M+H]⁺ or radical cations M⁺•.

LC-MS Analysis: A single-stage MS analysis following HPLC separation provides the accurate molecular weight of the parent compound. For this compound, this would confirm its elemental formula.

LC-MS/MS Analysis: Tandem mass spectrometry (MS/MS) is crucial for detailed structural elucidation. nih.gov A specific ion from the first MS stage (the precursor ion, e.g., the [M+H]⁺ of this compound) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint. A key fragmentation would be the neutral loss of the glucose moiety (162 Da), which confirms the compound as a glucoside and reveals the mass of the hydroxychlorobactene aglycone. nih.gov Further fragmentation of the aglycone can help characterize its polyene structure.

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS): While less common for intact glycosides due to the volatility issues discussed previously, HRGC-HRMS is a technique with extremely high mass accuracy and resolution. It would be applied to the derivatized or degradation products of this compound. Its strength lies in providing unambiguous elemental compositions for small molecules and fragments, which can be critical for identifying unknown metabolites or confirming the structure of derivatized components with a very high degree of confidence.

| Technique | Application for this compound | Information Obtained |

| LC-MS | Analysis of the intact molecule in bacterial extracts. | Retention time, molecular weight confirmation. |

| LC-MS/MS | Structural elucidation of the intact molecule. | Parent-daughter ion relationships, confirmation of glycosidic linkage (loss of 162 Da), fragmentation pattern of the aglycone. |

| HRGC-HRMS | Analysis of derivatized components (sugar, aglycone) or thermal degradation products. | High-accuracy mass measurements for unambiguous elemental composition of fragments. |

This interactive data table compares the applications of advanced hyphenated techniques for the analysis of this compound.

Analytical Method Development and Validation for Hydroxychlorobactene Glucoside

Sample Preparation and Extraction Protocols for Glycosylated Compounds

Effective sample preparation is critical for the accurate analysis of glycosylated carotenoids from microbial sources. The primary goals are to efficiently disrupt the bacterial cells to release the intracellular compound, extract it into a suitable solvent, and remove interfering substances from the matrix. nih.gov The choice of method depends on the specific characteristics of the microbial cell wall and the physicochemical properties of hydroxychlorobactene (B1246587) glucoside. tandfonline.com

Enzymatic Hydrolysis and Deconjugation Strategies

Enzymatic hydrolysis can be employed in two distinct ways in the analysis of hydroxychlorobactene glucoside: as a tool for cell wall disruption to improve extraction efficiency or as a deconjugation step for indirect quantification.

Deconjugation for Indirect Analysis: For indirect quantification strategies, specific glycosidases (e.g., β-glucosidases) can be used to selectively cleave the glycosidic bond between the hydroxychlorobactene aglycone and the glucose moiety. This process, known as deconjugation, releases the carotenoid aglycone, which can then be quantified. The efficiency of this enzymatic reaction is crucial and depends on factors such as pH, temperature, and enzyme concentration. vt.edu Careful selection of the enzyme is necessary to ensure complete hydrolysis without causing degradation of the resulting aglycone.

Solid-Phase Extraction (SPE) and Other Selective Enrichment Methods

Following crude extraction, Solid-Phase Extraction (SPE) is a widely used technique to clean up the sample and selectively enrich the target analyte, this compound. nih.gov SPE separates compounds from a mixture based on their physical and chemical properties. nih.gov The selection of the appropriate SPE sorbent is critical for achieving high recovery and purity.

Reversed-Phase SPE (RP-SPE): Sorbents like C18 or the more lipophilic C30 are effective at retaining carotenoids from extracts. nih.gov For a glycosylated carotenoid, which is more polar than its aglycone, RP-SPE can be used to separate it from non-polar lipids that are washed away with a weak organic solvent, after which the glycoside is eluted with a stronger solvent.

Normal-Phase SPE (NP-SPE): Sorbents such as silica or diol can also be utilized. In this mode, the polar glycoside is strongly retained while less polar contaminants are washed away with a non-polar solvent. The target compound is then eluted by increasing the polarity of the solvent. nih.gov

Ion-Exchange SPE: Given that glycosides can possess anionic properties under certain conditions, weak anion exchange cartridges could potentially be employed for selective retention and purification from complex plant or microbial matrices. rsu.ac.th

The choice between these methods depends on the composition of the crude extract and the subsequent analytical technique.

Table 1: Comparison of SPE Sorbent Types for this compound Enrichment

| SPE Sorbent | Retention Mechanism | Application for this compound | Elution Solvents |

|---|---|---|---|

| C18 / C30 | Reversed-Phase (hydrophobic interactions) | Retains the carotenoid backbone; effective for separating from highly polar impurities. nih.gov | Methanol, Acetonitrile, Ethyl Acetate |

| Silica / Diol | Normal-Phase (polar interactions) | Retains the polar glucose moiety; effective for separating from non-polar lipids. nih.gov | Hexane/Acetone (B3395972) mixtures, Dichloromethane/Methanol |

| Anion Exchange (e.g., DEA) | Ion Exchange | Potentially retains the analyte if it carries a negative charge, offering high selectivity. rsu.ac.th | Solvents with altered pH or high salt concentration |

Optimization of Extraction from Microbial Matrices

Carotenoids are typically located intracellularly, often within cell membranes, necessitating efficient cell disruption and extraction procedures. nih.gov The optimization of extraction is a multifactorial process aimed at maximizing the recovery of this compound while minimizing its degradation.

Key parameters for optimization include:

Solvent Selection: The polarity of the extraction solvent is paramount. Since this compound is a xanthophyll glycoside, it is more polar than carotenes. Polar solvents like acetone, methanol, or ethanol, often in combination, are typically effective. tandfonline.comhcmuaf.edu.vn Acetone is commonly used for extracting carotenoids from biological materials. nih.gov

Cell Disruption Technique: Physical methods such as sonication, homogenization with glass beads, or grinding are often necessary to break the rigid bacterial cell walls. nih.govresearchgate.net Chemical methods, such as mild acid treatment, have also been shown to be effective for cell lysis in certain bacteria like Rhodobacter sphaeroides. researchgate.net

Extraction Conditions: Factors such as the solvent-to-biomass ratio, extraction time, and temperature must be carefully controlled. researchgate.netresearchtrend.net Elevated temperatures can increase extraction efficiency but also risk thermal degradation of the carotenoid. researchtrend.net Performing extractions under dim light and inert atmosphere (e.g., nitrogen) can prevent oxidative and light-induced degradation. nih.gov

Advanced Extraction Techniques: Methods like supercritical fluid extraction (SFE) with carbon dioxide, sometimes modified with a co-solvent like ethanol, offer a "greener" alternative that can provide high selectivity. tandfonline.comgoogle.com

Table 2: Parameters for Optimization of Extraction from Microbial Matrices

| Parameter | Options | Considerations for this compound |

|---|---|---|

| Solvent System | Acetone, Methanol, Ethanol, Hexane/Acetone, Chloroform/Methanol | A polar solvent or mixture (e.g., Methanol/Acetone) is needed to efficiently solubilize the glycoside. tandfonline.com |

| Cell Disruption | Sonication, Homogenization, Grinding, Enzymatic Lysis (Lysozyme), Acid Hydrolysis | Choice depends on the bacterial species; sonication combined with a suitable solvent is a common approach. nih.gov |

| Temperature | Ambient to ~60°C | Higher temperatures may improve yield but risk degradation; optimization is crucial. researchtrend.net |

| Solvent-to-Solid Ratio | e.g., 10:1, 30:1, 40:1 (mL/g) | Higher ratios can improve extraction efficiency but require more solvent. hcmuaf.edu.vnresearchgate.net |

| Time | Minutes to hours | Shorter times are preferable to minimize degradation; repeated extractions are often more effective than a single long one. service.gov.uk |

Quantitative Determination Methodologies

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of carotenoids. nih.gov For this compound, HPLC coupled with a photodiode array (DAD) detector and/or a mass spectrometer (MS) provides the necessary selectivity and sensitivity. nih.govresearchgate.net

Direct Quantification of Intact Glycosides

Direct quantification involves measuring the intact this compound molecule without prior hydrolysis. This is the preferred method as it provides direct measurement and avoids potential errors associated with incomplete hydrolysis or degradation of the aglycone.

Chromatographic Separation: A reversed-phase HPLC system, typically with a C18 or C30 column, is used for separation. C30 columns are particularly effective for resolving carotenoid isomers. The mobile phase usually consists of a gradient of solvents such as methanol, acetonitrile, and water. nih.govnih.gov

Detection and Quantification:

HPLC-DAD: Quantification is performed by integrating the peak area at the wavelength of maximum absorption (λmax) for this compound and comparing it to a calibration curve prepared from an authentic standard. nih.gov

LC-MS/MS: Mass spectrometry offers higher sensitivity and specificity. The intact glycoside can be identified by its specific protonated molecule [M+H]+ or other adducts in the mass spectrum. nih.govresearchgate.net Quantification can be achieved using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), which significantly enhances sensitivity and reduces matrix interference. nih.gov

Table 3: Typical Parameters for Direct LC-MS Quantification of a Carotenoid Glycoside

| Parameter | Typical Setting | Rationale |

|---|---|---|

| HPLC Column | Reversed-Phase C18 or C30, 2.1-4.6 mm i.d. | Provides good separation of carotenoids and their derivatives. nih.gov |

| Mobile Phase | Gradient of Acetonitrile/Methanol/Water | Resolves compounds with a wide range of polarities. nih.govmdpi.com |

| Detection (Primary) | DAD at λmax (e.g., 450-500 nm) | Specific for chromophore of the carotenoid. nih.gov |

| Detection (Confirmatory) | MS (ESI or APCI source) | Provides molecular weight and structural information for unequivocal identification. nih.gov |

| Quantification Mode (MS) | Selected Ion Monitoring (SIM) of [M+H]+ | Highly sensitive and selective quantification. nih.gov |

Indirect Quantification via Hydrolysis Products

When an analytical standard of the intact this compound is unavailable, an indirect method can be employed. This approach involves the complete hydrolysis of the glycosidic bond to release the hydroxychlorobactene aglycone, which is then quantified. vt.edu

The process involves:

Hydrolysis: The sample extract is subjected to controlled enzymatic (using a β-glucosidase) or mild acid hydrolysis to cleave the glucose moiety. Saponification with methanolic KOH is a common chemical hydrolysis method used in carotenoid analysis, though it is primarily for cleaving ester bonds, it can also affect glycosidic linkages under certain conditions. tandfonline.comnih.gov

Extraction of Aglycone: The resulting, less polar aglycone (hydroxychlorobactene) is extracted from the aqueous reaction mixture using a non-polar solvent like hexane or diethyl ether.

Quantification: The aglycone is quantified by HPLC-DAD or LC-MS against a calibration curve of an authentic hydroxychlorobactene standard.

It is crucial to validate the hydrolysis step to confirm 100% conversion of the glycoside to the aglycone, ensuring that the aglycone itself is not degraded during the process. This method's accuracy is contingent upon the availability and purity of the aglycone standard.

Table 4: Comparison of Direct and Indirect Quantification Methods

| Aspect | Direct Quantification | Indirect Quantification |

|---|---|---|

| Analyte Measured | Intact this compound | Hydroxychlorobactene (aglycone) |

| Primary Advantage | Measures the native form directly; higher specificity. | Useful when glycoside standard is unavailable. |

| Primary Disadvantage | Requires an authentic standard of the intact glycoside. | Potential for error from incomplete hydrolysis or aglycone degradation. researchgate.net |

| Key Validation Step | Method specificity, accuracy, precision. rsu.ac.th | Validation of hydrolysis efficiency and stability of the aglycone. |

Method Validation Parameters for Scientific Rigor

The establishment of robust and reliable analytical methods is a cornerstone of scientific research, ensuring that data generated are both accurate and reproducible. Method validation is a formal process that confirms an analytical procedure is suitable for its intended purpose. This process involves a series of experiments to evaluate the method's performance characteristics. For a compound like this compound, such validation would be critical for its accurate quantification in various samples, particularly in complex biological matrices where other carotenoids and interfering substances may be present.

Assessment of Accuracy, Precision, and Specificity in Complex Matrices

The accuracy of an analytical method refers to the closeness of the measured value to the true value. Precision describes the degree of agreement among a series of measurements of the same sample. Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

For this compound, a validated method would involve determining these parameters in relevant complex matrices, such as extracts from photosynthetic bacteria. This would typically involve spiking known concentrations of a purified this compound standard into a sample matrix and measuring the recovery to assess accuracy. Precision would be evaluated by analyzing multiple replicates of the spiked sample. Specificity would be demonstrated by showing that the method can distinguish this compound from other structurally similar carotenoids that may be co-extracted. However, no such studies detailing these validation parameters for this compound have been identified.

Determination of Method Detection and Quantification Limits

The Method Detection Limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Method Quantification Limit (MQL), also known as the Limit of Quantification (LOQ), is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.

The determination of MDL and MQL is a critical aspect of method validation, particularly for trace analysis. For this compound, these limits would define the sensitivity of an analytical method, which is crucial for studies where the compound may be present at low concentrations. The process to determine these limits typically involves the analysis of a series of low-concentration standards or samples. At present, there is no published data establishing the MDL or MQL for any analytical method for this compound.

Adherence to Established Analytical Validation Guidelines

Analytical method validation is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the Food and Drug Administration (FDA), and the United States Pharmacopeia (USP). These guidelines provide a framework for the validation of analytical procedures, ensuring a standardized approach to demonstrating a method's suitability.

Any newly developed analytical method for this compound would be expected to follow these established guidelines to ensure the reliability and comparability of the data. This would involve a comprehensive validation report detailing the experimental conditions and the results for all relevant validation parameters. The absence of such a report in the scientific literature indicates that a fully validated method for this compound has not yet been published.

Theoretical and Computational Studies of Hydroxychlorobactene Glucoside

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the dynamics and interactions of complex biomolecules like hydroxychlorobactene (B1246587) glucoside. These methods offer insights that are often inaccessible through experimental techniques alone.

Prediction of the Conformational Landscape and Stable Structures

The biological function of a flexible molecule like hydroxychlorobactene glucoside is intrinsically linked to its three-dimensional structure and conformational dynamics. The presence of a glucose moiety attached to the chlorobactene (B1254000) backbone introduces additional degrees of freedom, leading to a complex conformational landscape.

Computational methods such as molecular mechanics (MM) force fields can be employed to perform conformational searches. These searches systematically explore the potential energy surface of the molecule by rotating its single bonds to identify low-energy, stable conformations. For a molecule of this complexity, a combination of systematic and stochastic search algorithms would likely be employed to ensure a thorough exploration of the conformational space.

The resulting stable structures could then be further analyzed to understand the spatial relationship between the hydrophobic polyene chain of the chlorobactene and the hydrophilic glucose unit. This analysis would be crucial for predicting how the molecule orients itself in different environments, such as in solution or within a protein binding pocket.

Interactive Table: Hypothetical Low-Energy Conformers of this compound

This table is illustrative and based on general principles of carotenoid glycoside structures, as specific computational data for this compound is not available.

| Conformer ID | Dihedral Angle (C1'-O-C2-C3) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| HCG-1 | 180° (anti) | 0.0 | Extended, linear conformation |

| HCG-2 | 60° (gauche) | 1.2 | Hydrogen bond between glucose OH and polyene chain |

| HCG-3 | -60° (gauche) | 1.5 | Steric hindrance between glucose and methyl group |

Simulation of Interactions within Protein Complexes and Membranes

This compound is found within the chlorosomes of green sulfur bacteria, where it participates in light harvesting. Understanding its interactions with surrounding bacteriochlorophylls and proteins is key to elucidating its role in this process. Molecular dynamics (MD) simulations are the primary computational tool for studying these complex intermolecular interactions.

In an MD simulation, the atoms of the system (this compound, proteins, lipids, and water) are treated as classical particles, and their movements are calculated over time by solving Newton's equations of motion. This provides a dynamic picture of how the molecules interact and behave.

Such simulations could reveal:

The specific binding pocket of this compound within the Fenna-Matthews-Olson (FMO) protein or other chlorosome-associated proteins.

The key amino acid residues involved in binding and stabilizing the pigment.

The orientation and dynamics of the pigment within a lipid membrane, which is relevant to its function in the chlorosome envelope.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which govern their spectroscopic characteristics and reactivity.

Investigation of Spectroscopic Properties and Energy Transfer Mechanisms

The light-harvesting function of this compound is dictated by its ability to absorb light and transfer the excitation energy to other pigments. Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are well-suited for studying the excited states of carotenoids.

TD-DFT calculations can predict the electronic absorption spectrum of this compound, helping to assign the experimentally observed absorption bands to specific electronic transitions. Furthermore, these calculations can provide insights into the nature of the excited states, which is crucial for understanding the pathways of energy transfer.

For instance, calculations could determine the energies and characteristics of the low-lying singlet excited states (S1 and S2) of the chlorobactene chromophore. The relative energies of these states and their coupling with the excited states of nearby bacteriochlorophylls determine the efficiency and mechanism of energy transfer. Theoretical studies on related carotenoids have been instrumental in explaining the complex energy transfer cascades in photosynthetic systems.

Interactive Table: Predicted Spectroscopic Properties of Chlorobactene (as a proxy)

This table presents hypothetical data for the chlorobactene chromophore based on typical results from quantum chemical calculations on similar carotenoids, as specific data for this compound is not available.

| Excited State | Excitation Energy (eV) | Oscillator Strength | Dominant Electronic Transition |

| S1 (2¹Ag⁻) | 2.4 | 0.0 (dark) | HOMO → LUMO |

| S2 (1¹Bu⁺) | 3.0 | 1.8 (bright) | HOMO-1 → LUMO |

Biotechnological and Synthetic Biology Perspectives

Microbial Production and Engineering Strategies

The native producers of hydroxychlorobactene (B1246587) and its glycosylated derivatives are green sulfur bacteria, such as Chlorobium tepidum. In these organisms, chlorobactene (B1254000) is synthesized and subsequently hydroxylated by the enzyme CrtC, a carotenoid 1',2'-hydratase. This is followed by glucosylation to form hydroxychlorobactene glucoside. However, production in native hosts is often not amenable to industrial scale-up due to slow growth rates and complex culture conditions. Therefore, transferring the biosynthetic pathway into a more tractable microbial host is a primary goal.

Heterologous expression, the process of expressing genes in a non-native host organism, is a cornerstone of modern biotechnology. For the production of this compound, this would involve transferring the necessary genes from a green sulfur bacterium into a well-characterized industrial microbe like Escherichia coli or Saccharomyces cerevisiae.

The key enzymes required for the biosynthesis of the hydroxychlorobactene backbone from a common precursor like lycopene (B16060) include a lycopene cyclase (CruA), a γ-carotene desaturase (CrtU), and a carotenoid 1',2'-hydratase (CrtC). Following the synthesis of the aglycone, a specific glycosyltransferase (GT) is required to attach the glucose moiety. Glycosyltransferases are a diverse family of enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to an acceptor molecule. Identifying the native GT responsible for hydroxychlorobactene glucosylation in Chlorobium species is a critical step. Once identified, this gene, along with the backbone synthesis genes, can be co-expressed in a heterologous host.

The successful heterologous production of other carotenoid glycosides has been demonstrated. For instance, zeaxanthin (B1683548) glucosides have been produced in E. coli by introducing the zeaxanthin biosynthesis pathway along with a compatible glycosyltransferase. This strategy not only enables production in a more robust host but also allows for the optimization of the pathway in ways that are not possible in the native organism.

Table 1: Key Enzymes for Heterologous Production of this compound

| Enzyme | Gene | Function | Native Source Example |

| Lycopene cyclase | cruA | Cyclization of lycopene to γ-carotene | Chlorobaculum tepidum |

| γ-carotene desaturase | crtU | Desaturation of γ-carotene to chlorobactene | Chlorobaculum tepidum |

| Carotenoid 1',2'-hydratase | crtC | Hydroxylation of chlorobactene | Chlorobaculum tepidum |

| Glycosyltransferase | TBD | Glucosylation of hydroxychlorobactene | Chlorobium species |

TBD: To Be Determined

Once a heterologous production pathway is established, metabolic engineering techniques can be applied to optimize the host's metabolism to enhance the yield of the target compound. This involves a systematic approach to analyze and modify the metabolic fluxes within the cell.

A primary strategy is to increase the supply of precursors. Carotenoids are derived from the isoprenoid biosynthesis pathway, which produces the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). Overexpressing key enzymes in the upstream isoprenoid pathway, such as those from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, can significantly increase the pool of these precursors available for carotenoid synthesis.

Another critical aspect is balancing the expression of the pathway enzymes. The accumulation of intermediate compounds can be toxic to the host cell or can lead to the formation of unwanted byproducts. Therefore, optimizing the relative expression levels of the cruA, crtU, crtC, and glycosyltransferase genes is crucial. This can be achieved through the use of promoters of varying strengths or by assembling the genes into a synthetic operon.

Furthermore, the availability of the sugar donor, typically a nucleotide-activated sugar like UDP-glucose for glucosylation, can be a limiting factor. Engineering the host's central carbon metabolism to channel more flux towards the synthesis of UDP-glucose can improve the efficiency of the final glycosylation step. For example, enhancing the expression of enzymes like UDP-glucose pyrophosphorylase can boost the supply of this essential precursor.

Finally, minimizing the degradation of the product and preventing its conversion into other compounds is also a key consideration. This can involve knocking out genes responsible for competing pathways or for the catabolism of the desired carotenoid glycoside.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Hydroxychlorobactene glucoside with high yield?

- Methodological Answer : Synthesis typically involves alkylation reactions between glucose derivatives and hydroxychlorobactene precursors. For alkyl glucosides, methods like those described for n-decyl glucoside (AG10) in can be adapted. Key steps include:

- Using hydrophilic groups (mono-/di-glucosides) to optimize solubility .

- Purification via column chromatography to remove unreacted precursors.

- Yield optimization through controlled temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of glucose to alkyl agent) .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

- Methodological Answer :

- GC/MS : Semi-quantitative analysis, as used for lauryl glucoside in , detects impurities at concentrations as low as 1.5 ppm .

- HPLC with UV detection : Effective for quantifying unreacted sugars and byproducts, leveraging low UV absorptivity of high-purity glucosides .

- Critical Micelle Concentration (CMC) measurement : Validates detergent properties and purity via light scattering or surface tension assays .

Q. How can researchers evaluate the stability of this compound under varying pH conditions?

- Methodological Answer :

- Conduct accelerated stability studies by incubating the compound at pH 3–10 (e.g., using citrate-phosphate buffers).

- Monitor degradation via HPLC and quantify hydrolysis products.

- Reference protocols from glucoside detergent studies ( ), where non-ionic glucosides show stability in neutral to mildly acidic conditions .

Advanced Research Questions

Q. What experimental designs can reconcile contradictory data on this compound’s bioactivity across in vitro models?

- Methodological Answer :

- Systematic replication : Standardize cell lines, exposure times, and solvent controls (e.g., DMSO vs. aqueous buffers).

- Meta-analysis : Pool data from independent studies, applying statistical tools (e.g., random-effects models) to identify confounding variables ( ) .

- Cross-validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) .

Q. How can molecular dynamics (MD) simulations predict this compound’s interaction with lipid bilayers?

- Methodological Answer :

- Use software like GROMACS or AMBER to model glucoside-lipid interactions.

- Parameterize the compound’s force field based on alkyl glucoside data ( ), focusing on hydrophobic tail insertion and hydrogen bonding with phospholipid headgroups .

- Validate simulations with experimental techniques like neutron scattering or fluorescence anisotropy .

Q. What strategies optimize this compound’s efficacy in protein crystallization without denaturation?

- Methodological Answer :

- Titration studies : Test concentrations from 0.1–2% (w/v) to balance solubilization and protein stability.

- Co-solvent screening : Combine with low-polarity agents (e.g., PEG) to enhance crystal lattice formation.

- Reference , where glucoside detergents minimize protein denaturation due to gentle micelle formation .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Implement Quality-by-Design (QbD) principles: Monitor critical process parameters (CPPs) like reaction time and temperature.

- Use multivariate analysis (e.g., PCA) to correlate variability with bioactivity outcomes .

- Adopt protocols from , where alkyl glucoside batches were standardized via reproducible purification steps .

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

- Methodological Answer :

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.

- Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.

- For low-n datasets, apply resampling methods (e.g., bootstrapping) to mitigate overfitting ( ) .

Ethical & Safety Considerations

Q. What preclinical safety assessments are critical for this compound in in vivo studies?

- Methodological Answer :

- Repeat insult patch tests (RIPT) : As performed for lauryl glucoside (), assess dermal irritation at 1–5% concentrations .

- Acute toxicity assays : Determine LD₅₀ in rodent models via OECD Guideline 423.

- Include negative controls (vehicle-only) and histopathological analysis .

Tables for Key Methodological Parameters

| Parameter | Recommended Range | Reference |

|---|---|---|

| Synthesis Temperature | 60–80°C | |

| GC/MS Detection Limit | 1.5 ppm (lauryl glucoside) | |

| CMC (High-Purity Glucosides) | 0.1–0.5 mM | |

| Stability (pH Range) | 5.0–7.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.